trans-Vaccenic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

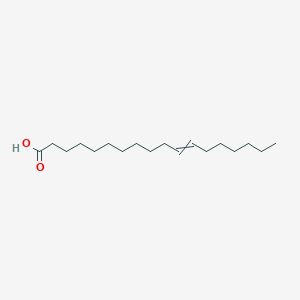

Trans-Vaccenic acid: is a naturally occurring trans fatty acid and an omega-7 fatty acid. It is predominantly found in the fat of ruminants and in dairy products such as milk, butter, and yogurt . Its IUPAC name is (11E)-11-octadecenoic acid, and it was discovered in 1928 in animal fats and butter . This compound is known for its potential health benefits, including anticarcinogenic properties .

准备方法

Synthetic Routes and Reaction Conditions: : Trans-Vaccenic acid can be synthesized through the partial hydrogenation of linoleic acid. This process involves the use of a catalyst, typically nickel, under controlled temperature and pressure conditions .

Industrial Production Methods: : Industrially, this compound is obtained from the fat of ruminants. The extraction process involves rendering the fat, followed by purification steps to isolate the fatty acid .

化学反应分析

Types of Reactions: : Trans-Vaccenic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, ozone, and other oxidizing agents under acidic or basic conditions.

Reduction: Hydrogen gas with metal catalysts like palladium or nickel.

Substitution: Alcohols or amines in the presence of acid or base catalysts.

Major Products

Oxidation: Shorter-chain fatty acids.

Reduction: Stearic acid.

Substitution: Esters or amides.

科学研究应用

Nutritional and Immunological Applications

1. Enhancement of Anti-Tumor Immunity

Research indicates that dietary TVA can significantly improve the immune response against tumors. A study conducted by researchers at the University of Chicago demonstrated that TVA enhances the infiltration and activity of CD8+ T cells within tumors. These immune cells are vital for identifying and destroying cancer cells. The findings suggest that higher levels of TVA in the bloodstream correlate with improved responses to immunotherapy treatments in patients .

Mechanism of Action:

- TVA activates specific signaling pathways that promote CD8+ T cell proliferation and function.

- It antagonizes the GPR43 receptor, leading to enhanced activation of the cAMP-PKA-CREB pathway, which is crucial for T cell functionality .

2. Potential as a Dietary Supplement

Given its immunomodulatory effects, TVA is being explored as a dietary supplement to complement existing cancer therapies. The ability to reprogram T cell responses offers a novel approach to enhancing the efficacy of immunotherapies, potentially leading to better patient outcomes .

Case Studies

Case Study 1: Clinical Implications in Cancer Therapy

- Study Design: A cohort of cancer patients was monitored for circulating levels of TVA during their treatment regimen.

- Findings: Patients with elevated TVA levels exhibited a more robust anti-tumor response compared to those with lower levels. This suggests that dietary intake of TVA could be strategically used to enhance treatment efficacy .

Case Study 2: In Vitro Analysis

- Experimental Setup: Human and mouse CD8+ T cells were treated with TVA to assess changes in proliferation and apoptosis.

- Results: TVA-treated cells showed increased proliferation markers (Ki-67) and reduced apoptosis rates, indicating that TVA not only supports cell survival but also promotes active immune responses against tumors .

Data Overview

Future Research Directions

The emerging understanding of TVA's role in immune modulation opens several avenues for future research:

- Clinical Trials: Conducting controlled trials to evaluate the effectiveness of TVA as an adjunct therapy in various cancers.

- Mechanistic Studies: Further elucidating the molecular pathways through which TVA exerts its effects on immune cells.

- Dietary Guidelines: Investigating optimal dietary sources and amounts of TVA necessary for therapeutic benefits.

作用机制

Trans-Vaccenic acid exerts its effects through several mechanisms:

Molecular Targets: It targets the G protein-coupled receptor GPR43, which is involved in immune modulation.

Pathways Involved: this compound antagonizes short-chain fatty acid agonists of GPR43, leading to the activation of the cAMP-PKA-CREB pathway.

相似化合物的比较

Similar Compounds

Cis-Vaccenic acid: This isomer of trans-Vaccenic acid is found in Sea Buckthorn oil and has different biological properties.

Elaidic acid: Another trans fatty acid, but with different health implications and industrial uses.

Rumenic acid: A conjugated linoleic acid derived from this compound, known for its anticarcinogenic properties.

Uniqueness: : this compound is unique due to its specific health benefits, particularly its potential to improve immune responses and its anticarcinogenic properties .

属性

分子式 |

C18H34O2 |

|---|---|

分子量 |

282.5 g/mol |

IUPAC 名称 |

octadec-11-enoic acid |

InChI |

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-8H,2-6,9-17H2,1H3,(H,19,20) |

InChI 键 |

UWHZIFQPPBDJPM-UHFFFAOYSA-N |

SMILES |

CCCCCCC=CCCCCCCCCCC(=O)O |

规范 SMILES |

CCCCCCC=CCCCCCCCCCC(=O)O |

同义词 |

11-octadecenoic acid 11-octadecenoic acid, (E)-isomer trans-vaccenic acid vaccenic acid |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。